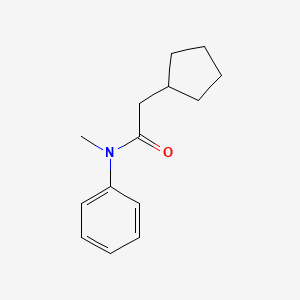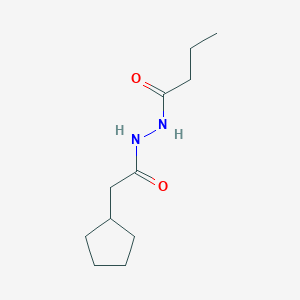![molecular formula C18H25NO3 B5914742 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Mécanisme D'action
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a reversible inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK phosphorylates downstream targets in the B-cell receptor signaling pathway, leading to activation of transcription factors and cell proliferation. 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK activity and downstream signaling pathways in vitro and in vivo. In preclinical studies, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. In addition, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide. 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity for BTK, making it a useful tool for studying B-cell receptor signaling pathways. However, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not been extensively studied in non-human models, which may limit its applicability in some research areas.
Orientations Futures
There are several future directions for research on 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is the development of combination therapies with 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and other targeted therapies, such as venetoclax and lenalidomide. Another area of interest is the evaluation of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with immunotherapies, such as checkpoint inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in patients with B-cell malignancies, particularly in combination with other therapies. Finally, the development of more potent and selective BTK inhibitors may provide additional options for the treatment of B-cell malignancies.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material, 4-bromo-2-fluorobenzene, is first reacted with cyclopentylmagnesium bromide to give the corresponding cyclopentyl-substituted benzene. The intermediate compound is then reacted with tetrahydro-2-furanmethanol to form the furanyl-substituted benzene. Finally, the product is coupled with N-(tert-butoxycarbonyl)-L-valine to give 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.
Applications De Recherche Scientifique
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. Clinical trials are currently ongoing to evaluate the safety and efficacy of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in patients with B-cell malignancies.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-18(12-14-4-1-2-5-14)19-15-7-9-16(10-8-15)22-13-17-6-3-11-21-17/h7-10,14,17H,1-6,11-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRXHGIRIVZDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)





![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)